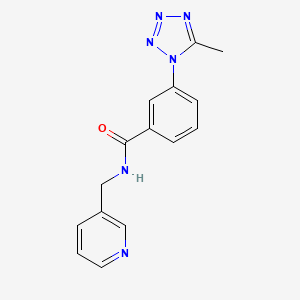

3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide

Beschreibung

3-(5-Methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide is a benzamide derivative featuring a 5-methyltetrazole moiety linked to a benzamide core and a 3-pyridylmethyl substituent. This compound is structurally related to screening molecules such as ChemDiv’s Y043-8645 (3-(5-methyl-1H-tetraazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide), which shares the benzamide-tetraazole scaffold but differs in the substituent group . The pyridylmethyl group in the target compound may enhance solubility or binding interactions in biological systems compared to bulkier hydrophobic substituents.

Eigenschaften

Molekularformel |

C15H14N6O |

|---|---|

Molekulargewicht |

294.31 g/mol |

IUPAC-Name |

3-(5-methyltetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-6-2-5-13(8-14)15(22)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H,17,22) |

InChI-Schlüssel |

XLJHTHTWYSHXJW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(5-Methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-Pyridylmethyl)benzamid umfasst typischerweise die folgenden Schritte:

Bildung des Tetrazolrings: Der Tetrazolring kann durch Reaktion von 5-Methyl-1H-tetrazol mit geeigneten Reagenzien unter kontrollierten Bedingungen synthetisiert werden.

Benzamidbildung: Der Benzamid-Kern wird durch Reaktion eines Benzoylchlorid-Derivats mit einem Amin gebildet.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Tetrazolrings mit dem Benzamid-Kern unter Verwendung einer Pyridylmethylgruppe als Linker. Dieser Schritt kann die Verwendung von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und Reaktionsbedingungen wie erhöhten Temperaturen und inerten Atmosphären erfordern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(5-Methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-Pyridylmethyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel, Nucleophile und Elektrophile unter verschiedenen Bedingungen wie erhöhten Temperaturen und inerten Atmosphären.

Wichtigste gebildete Produkte

Oxidation: Oxidierte Derivate der Verbindung, möglicherweise mit veränderten funktionellen Gruppen.

Reduktion: Reduzierte Derivate, möglicherweise mit hydrierten funktionellen Gruppen.

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The tetrazole moiety in 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide can enhance the compound's ability to inhibit tumor growth. Studies have shown that derivatives of tetrazole can induce apoptosis in cancer cells and inhibit angiogenesis, making them suitable candidates for cancer therapy .

1.2 Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential efficacy in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the pyridine group may facilitate interactions with neurotransmitter systems, enhancing cognitive functions and providing protective effects against neuronal damage .

1.3 Antimicrobial Properties

Research has demonstrated that tetrazole-containing compounds possess antimicrobial activities against various pathogens. The unique electronic properties of the tetrazole ring can disrupt microbial cell membranes or inhibit essential microbial enzymes, thus serving as a basis for developing new antibiotics .

Agricultural Applications

2.1 Herbicidal Activity

The compound's ability to interfere with plant growth processes makes it a candidate for herbicide development. Its mechanism may involve the inhibition of specific metabolic pathways essential for plant development. Preliminary studies suggest that modifications to the benzamide structure can enhance selectivity towards target weeds while minimizing harm to crops .

2.2 Plant Growth Regulators

Compounds similar to 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide have been explored as plant growth regulators. They can promote growth or inhibit unwanted plant development by modulating hormonal pathways within plants, leading to increased yield and improved agricultural productivity .

Material Science Applications

3.1 Synthesis of Novel Polymers

The incorporation of 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The compound's functional groups can facilitate cross-linking reactions during polymerization processes, resulting in materials suitable for high-performance applications .

3.2 Catalysis

The compound has potential as a catalyst or catalyst precursor in organic synthesis due to its ability to stabilize reactive intermediates through coordination with metal ions. This property may lead to more efficient synthetic pathways in the production of fine chemicals and pharmaceuticals .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Core Scaffold and Substituent Variations

The target compound belongs to a class of benzamide derivatives incorporating nitrogen-rich heterocycles (e.g., tetrazoles, triazoles, or thiadiazoles). Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Tetrazole vs. Triazole: The 5-methyltetrazole group in the target compound provides greater ring strain and polarity compared to triazole-containing analogs (e.g., compounds in ). This may influence metabolic stability or hydrogen-bonding interactions in biological targets.

- Substituent Effects: The 3-pyridylmethyl group likely enhances aqueous solubility compared to hydrophobic substituents like phenylsulfanylethyl (Y043-8645) or fluorophenyl groups (). Pyridine’s nitrogen atom may also facilitate π-stacking or metal coordination.

- Planarity and Crystallinity: Isostructural analogs in exhibit partial planarity, with fluorophenyl groups oriented perpendicular to the core. Similar conformational flexibility may exist in the target compound, affecting packing in solid-state or binding to flat enzymatic pockets .

Biologische Aktivität

3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C14H16N6O

- Molecular Weight : 284.32 g/mol

- LogP : -1.01

- Polar Surface Area : 104 Ų

- Hydrogen Bond Acceptors : 7

- Hydrogen Bond Donors : 1

These properties suggest a relatively polar molecule with potential for interactions in biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the tetrazole ring is crucial for enhancing the biological activity. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions that improve efficiency and reduce environmental impact.

Antiviral Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antiviral properties. For instance, compounds similar to 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide have shown activity against HIV by inhibiting the gp41 protein's role in viral fusion. The most potent analogs reported IC50 values in the low micromolar range (4.4–4.6 μM) against HIV replication in cell cultures .

Antimicrobial Properties

Studies have demonstrated that tetrazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

There is emerging evidence that tetrazole-containing compounds can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Specific studies have highlighted their ability to inhibit tumor growth in vitro and in vivo models .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.